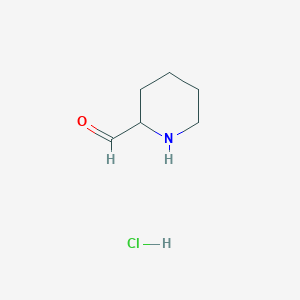

Piperidine-2-carbaldehyde hydrochloride

Description

BenchChem offers high-quality Piperidine-2-carbaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-2-carbaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIVUFDJLJNXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669940 | |

| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-30-5 | |

| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Piperidine-2-carbaldehyde Hydrochloride (CAS 1159825-30-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperidine-2-carbaldehyde hydrochloride, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, reactivity, and applications, with a focus on providing practical insights for its use in a research and development setting.

Introduction and Significance

Piperidine-2-carbaldehyde hydrochloride is the hydrochloride salt of 2-formylpiperidine. The piperidine motif is a cornerstone in drug discovery, present in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a reactive aldehyde group at the 2-position of the piperidine ring makes this compound a versatile intermediate for the synthesis of more complex molecular architectures, including fused ring systems and substituted piperidine derivatives. Its hydrochloride form often improves stability and handling characteristics compared to the free base.

Physicochemical and Spectroscopic Properties

While some specific physical properties like a definitive melting point are not widely reported in the literature, the compound is commercially available as a solid. Its hydrochloride nature suggests solubility in polar solvents such as water and alcohols.

| Property | Value | Source(s) |

| CAS Number | 1159825-30-5 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO | [2][3] |

| Molecular Weight | 149.62 g/mol | [2][3] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES | O=CC1NCCCC1.[H]Cl | [2] |

| InChI Key | SMIVUFDJLJNXOS-UHFFFAOYSA-N | [4] |

Spectroscopic Analysis

-

¹H NMR: A characteristic signal for the aldehyde proton (CHO) at approximately 9-10 ppm. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region, with the proton at C2 being deshielded due to the adjacent aldehyde. The N-H proton of the hydrochloride salt would likely appear as a broad signal.

-

¹³C NMR: A downfield signal for the carbonyl carbon of the aldehyde at around 200 ppm. The carbon at C2 would also be shifted downfield, and the remaining four carbons of the piperidine ring would appear in the aliphatic region.

-

IR Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde. A broad absorption in the 2400-3200 cm⁻¹ region would be indicative of the N-H stretch of the ammonium salt.

Reactivity and Synthetic Applications

Piperidine-2-carbaldehyde hydrochloride is a key starting material for the synthesis of various heterocyclic systems. The aldehyde functionality allows for a range of chemical transformations, including reductive aminations, Wittig reactions, and condensations.

Annulation with 1,3-Dicarbonyl Compounds

A significant application of this compound is in the one-pot synthesis of 5,6,7,8-tetrahydroindolizines. This reaction proceeds via an annulation reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, β-diketones, and β-ketoamides.[5] This transformation is highly valuable for generating scaffolds of interest in medicinal chemistry.

Caption: Workflow for the synthesis of tetrahydroindolizines.

This reaction provides an efficient route to a class of compounds with potential biological activity. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the resulting indolizine ring.

Experimental Protocol: Synthesis of Ethyl 3-phenyl-5,6,7,8-tetrahydroindolizine-2-carboxylate[7]

The following protocol is adapted from the work of Zhang and coworkers and serves as a representative example of the synthetic utility of Piperidine-2-carbaldehyde hydrochloride.

Step 1: Reaction Setup

-

To a 15 mL vial equipped with a magnetic stir bar, add Piperidine-2-carbaldehyde hydrochloride (419 mg, 2.80 mmol, 1.4 equivalents) and powdered 4 Å molecular sieves (150 wt%).

-

Add ethyl 3-oxo-3-phenylpropanoate (384 mg, 2.00 mmol, 1.0 equivalent).

-

Seal the vial with a Teflon-lined cap.

Step 2: Solvent Addition and Inerting

-

Add tetrahydrofuran (THF, 15 mL/g of the dicarbonyl compound).

-

Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

Step 3: Reaction Initiation

-

Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Slowly add pyrrolidine (4.0 equivalents) to the cooled mixture.

Step 4: Reaction Monitoring and Work-up

-

Stir the reaction mixture at 0-5 °C.

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction can be worked up using standard aqueous extraction and purification by flash column chromatography to yield the desired product.

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

Piperidine-2-carbaldehyde hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on supplier information): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Piperidine-2-carbaldehyde hydrochloride is a valuable and reactive building block for organic synthesis. Its ability to participate in annulation reactions to form complex heterocyclic systems like tetrahydroindolizines highlights its importance in the construction of novel molecular scaffolds for drug discovery and development. Proper handling and an understanding of its reactivity are key to successfully utilizing this versatile intermediate in research endeavors.

References

-

Capomolla, S. S., Lim, N.-K., & Zhang, H. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Supporting Information for Organic Letters. [Link]

-

Capomolla, S. S., Lim, N.-K., & Zhang, H. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3544–3547. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3595. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1159825-30-5|Piperidine-2-carbaldehyde hydrochloride|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Piperidine-2-carbaldehyde hydrochloride,1159825-30-5-Amadis Chemical [amadischem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Formylpiperidine Hydrochloride

Introduction

2-Formylpiperidine hydrochloride is a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. As a bifunctional molecule, it incorporates a reactive aldehyde group and a secondary amine, masked as a stable hydrochloride salt. This unique combination allows for its versatile application in the synthesis of complex nitrogen-containing scaffolds, particularly substituted piperidines and fused bicyclic systems, which are prevalent in a wide array of biologically active compounds and natural products.

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Formylpiperidine HCl. It is designed to equip researchers with the technical insights and practical methodologies required for its effective handling, characterization, and application in a laboratory setting. The narrative balances established data with reasoned, experience-based analysis, particularly where specific experimental data for this exact salt is not publicly available, by drawing logical parallels from the free base and related chemical structures.

Compound Identification and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. 2-Formylpiperidine HCl is the hydrochloride salt of the parent compound, piperidine-2-carbaldehyde. The protonation of the piperidine nitrogen by hydrochloric acid enhances the compound's stability and modulates its solubility profile.

-

IUPAC Name: piperidine-2-carbaldehyde hydrochloride

-

Synonyms: 2-Piperidinecarboxaldehyde HCl

-

CAS Number: 144876-20-0 (for the free base, 2-Formylpiperidine)[1]

-

Chemical Structure (HCl Salt):

Caption: Structure of 2-Formylpiperidine Hydrochloride.

Physicochemical Properties

Precise experimental data for 2-Formylpiperidine HCl is not extensively documented. The following table summarizes the known properties of the free base and provides expert-inferred predictions for the hydrochloride salt, based on the general behavior of amine salts.

| Property | 2-Formylpiperidine (Free Base) | 2-Formylpiperidine HCl (Predicted) | Justification for Prediction |

| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO | Addition of HCl |

| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol | MW of free base + MW of HCl (36.46 g/mol ) |

| Appearance | Colorless to yellow liquid (inferred) | White to off-white crystalline solid | Amine salts are typically crystalline solids.[2] |

| Melting Point | Not available | >150 °C (estimated) | Salt formation significantly increases melting point over the parent amine/aldehyde. Piperidine HCl melts at 248 °C. |

| Boiling Point | Not available | Decomposes upon strong heating | Hydrochloride salts are non-volatile and tend to decompose at high temperatures rather than boil. |

| Solubility | Soluble in organic solvents | Soluble in water, methanol, ethanol; sparingly soluble in less polar solvents like dichloromethane; insoluble in ethers and hydrocarbons. | The ionic nature of the salt dramatically increases polarity and aqueous solubility.[2] |

| pKa | ~9-10 (estimated for piperidinium ion) | Not applicable | The amine is already protonated. |

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Formylpiperidine HCl lies in the orthogonal reactivity of its two functional groups. The piperidinium ion is relatively inert but can be deprotonated in situ to liberate the nucleophilic secondary amine. The aldehyde group is a versatile electrophile.

3.1. Reactivity of the Aldehyde Group

The formyl group is susceptible to a wide range of nucleophilic additions and related transformations.[3]

-

Reductive Amination: A cornerstone reaction where the aldehyde can be condensed with a primary amine to form an imine, which is then reduced (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield a 2-(aminomethyl)piperidine derivative. This is a powerful method for elaborating side chains.

-

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (piperidine-2-carboxylic acid, or pipecolic acid) using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to a primary alcohol (2-(hydroxymethyl)piperidine) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) converts the formyl group into a vinyl group.

-

Annulation Reactions: As a key application, 2-Formylpiperidine HCl can undergo annulation reactions with 1,3-dicarbonyl compounds in the presence of a base to form 5,6,7,8-tetrahydroindolizine cores, which are scaffolds for various biologically active molecules.[4]

Caption: Key reaction pathways for 2-Formylpiperidine HCl.

3.2. Reactivity involving the Piperidine Nitrogen

The hydrochloride salt protects the amine from participating in reactions. However, by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the free secondary amine can be generated in situ for subsequent reactions, such as N-acylation, N-alkylation, or N-arylation.

Spectroscopic Characterization

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale and Interpretation |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.0 ppm | The aldehydic proton is highly deshielded and appears as a characteristic singlet or doublet in the downfield region of the spectrum.[5] |

| N⁺H₂ Protons | δ 8.0 - 9.5 ppm (broad) | The acidic protons on the nitrogen are typically broad, exchangeable with D₂O, and their shift is highly dependent on solvent and concentration. | |

| C2-H Proton (CH-CHO) | δ 3.0 - 3.5 ppm | The proton alpha to both the nitrogen and the carbonyl group will be shifted downfield. | |

| Piperidine Ring Protons | δ 1.5 - 3.2 ppm | A series of complex, overlapping multiplets corresponding to the axial and equatorial protons of the piperidine ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 205 ppm | The aldehyde carbonyl carbon is highly deshielded and is a key diagnostic peak. |

| C2 Carbon (CH-CHO) | δ 55 - 65 ppm | The carbon atom attached to both the nitrogen and the formyl group. | |

| Piperidine Ring Carbons | δ 20 - 50 ppm | The remaining carbon signals of the piperidine ring. | |

| FT-IR | C=O Stretch (Aldehyde) | 1720 - 1740 cm⁻¹ (strong) | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[5] |

| N⁺-H Stretch | 2400 - 2800 cm⁻¹ (broad) | A very broad and complex absorption band typical for ammonium salts. | |

| C-H Stretch (Aldehyde) | 2700 - 2750 cm⁻¹ and 2800 - 2850 cm⁻¹ | Two weak bands (Fermi doublets) characteristic of the C-H bond of an aldehyde. | |

| Mass Spec. (ESI+) | Molecular Ion | m/z 114.09 [M+H]⁺ (of free base) | In Electrospray Ionization, the protonated molecule of the free base (C₆H₁₁NO) would be observed. The HCl is not covalently bonded. |

| Fragmentation | Loss of CHO (m/z 29), loss of H₂O (m/z 18) | Common fragmentation patterns for piperidine alkaloids include loss of water and fragmentation of the piperidine ring.[6][7] |

Stability and Storage

Proper storage is critical to maintain the integrity of 2-Formylpiperidine HCl, given the reactivity of the aldehyde group and the hygroscopic nature of the salt.

-

Stability: Aldehydes are susceptible to air oxidation, which can convert the formyl group to a carboxylic acid.[8] While the solid salt form is more stable than the free base liquid, this remains a primary degradation pathway. The compound is also sensitive to strong bases, which will neutralize the HCl and liberate the less stable free base.

-

Storage Recommendations: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[9] It should be kept in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.

Analytical Methodologies

To ensure the quality and purity of 2-Formylpiperidine HCl for research and development, a set of robust analytical protocols is essential.

Protocol 1: Purity Assessment by HPLC

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure the amine remains protonated.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 water:acetonitrile.

-

-

Causality: The reverse-phase column separates compounds based on polarity. TFA ensures sharp peak shapes by preventing interaction of the amine with free silanols on the stationary phase.

Protocol 2: Chloride Content by Argentometric Titration

-

Objective: To confirm the stoichiometry of the hydrochloride salt.

-

Methodology:

-

Accurately weigh a sample of 2-Formylpiperidine HCl (approx. 100 mg) and dissolve it in deionized water (50 mL).

-

Add 2-3 drops of potassium chromate indicator solution.

-

Titrate with a standardized solution of silver nitrate (AgNO₃, e.g., 0.1 M) until the first appearance of a persistent reddish-brown precipitate.

-

Calculate the chloride content based on the volume of AgNO₃ solution used.

-

-

Trustworthiness: This is a standard, reliable pharmacopeial method for quantifying halide salts. The endpoint is sharp and visually easy to determine.

Safety and Handling

As a reactive aldehyde and an amine salt, 2-Formylpiperidine HCl requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or butyl rubber are recommended for aldehydes), safety goggles or a face shield, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin and eyes.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

PubChem. (n.d.). 2-Formylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for N-Formylpiperidine. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

RPS Group. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]

-

NIST. (n.d.). 1-Piperidinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.

-

Pharmacompass. (n.d.). Piperidine Hydrochloride. Retrieved from [Link]

-

Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

Quora. (2016). What is stability of aldehyde and ketone?. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

-

ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]

-

RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

-

Organic Letters. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

-

Princeton University. (n.d.). Acetaldehyde Safety Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of 2D IR Bioimaging. Retrieved from [Link]

-

NIST. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Formylpiperidine | C6H11NO | CID 10996990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. web.stanford.edu [web.stanford.edu]

- 10. homework.study.com [homework.study.com]

- 11. Aldehydes exposure analysis | RPS [rpsgroup.com]

The Definitive Guide to the Structural Elucidation of Piperidine-2-carbaldehyde Hydrochloride: A Multi-Technique Approach

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. Piperidine-2-carbaldehyde hydrochloride, as a reactive intermediate, represents a critical building block in the synthesis of more complex piperidine-containing drug candidates. Its precise structural characterization is paramount to ensure the identity, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive framework for the structural elucidation of piperidine-2-carbaldehyde hydrochloride. Recognizing the challenges in obtaining a complete, publicly available dataset for this specific molecule, this guide will leverage data from the closely related and well-characterized analogue, piperidine-2-carboxylic acid , to illustrate the application and interpretation of key analytical techniques. This pragmatic approach ensures that researchers, scientists, and drug development professionals are equipped with a robust, field-proven methodology for the structural characterization of this important class of compounds.

A Symphony of Techniques: The Integrated Approach to Structure Elucidation

The unambiguous determination of a molecule's structure is not reliant on a single analytical technique but rather on the convergence of evidence from a suite of orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system that ensures the highest degree of confidence in the final structural assignment.

For a molecule such as piperidine-2-carbaldehyde hydrochloride, a comprehensive analytical workflow would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction.

Illustrative NMR Data for Piperidine-2-carboxylic Acid

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for piperidine-2-carboxylic acid, which serves as a structural analogue for piperidine-2-carbaldehyde. The data is compiled from publicly available spectral databases. [2]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |

|---|---|---|---|

| C2-H | ~3.56 | ~61.9 | COSY: C3-H₂HSQC: C2HMBC: C4, C6, C=O |

| C3-H₂ | ~1.64, ~2.20 | ~29.4 | COSY: C2-H, C4-H₂HSQC: C3HMBC: C5 |

| C4-H₂ | ~1.64 | ~24.6 | COSY: C3-H₂, C5-H₂HSQC: C4HMBC: C2, C6 |

| C5-H₂ | ~1.87 | ~29.4 | COSY: C4-H₂, C6-H₂HSQC: C5HMBC: C3 |

| C6-H₂ | ~2.99, ~3.40 | ~46.7 | COSY: C5-H₂HSQC: C6HMBC: C2, C4 |

| C=O | - | ~175 (est.) | HMBC: C2-H |

| N-H | Variable | - | - |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

The large coupling constants observed in the ¹H NMR spectrum between adjacent axial protons on the piperidine ring would provide crucial information about the chair conformation of the ring and the equatorial or axial orientation of the substituent at the C2 position. [3]

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of piperidine-2-carbaldehyde hydrochloride.

-

Due to the hygroscopic nature of the compound, it is recommended to handle it in a glove box or a dry environment.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean, dry 5 mm NMR tube. [4] * Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess sample concentration and purity.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to determine direct carbon-proton attachments. [5] * Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) carbon-proton correlations, which are essential for connecting molecular fragments. [3]3. Data Processing and Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals and determine their multiplicities.

-

Assign all ¹H and ¹³C resonances based on the collective interpretation of the 1D and 2D spectra.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers valuable clues about its substructures. [6]Both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques can be employed to gain complementary information.

Causality Behind MS Experimental Choices

ESI is typically the first choice for a polar, salt-like compound such as piperidine-2-carbaldehyde hydrochloride, as it is likely to produce a protonated molecular ion [M+H]⁺ with minimal fragmentation, thus providing the molecular weight of the free base. [6]EI, on the other hand, induces extensive fragmentation, creating a characteristic fingerprint that can be used to identify structural motifs. [7]

Expected Fragmentation Patterns

For piperidine-2-carbaldehyde, the following fragmentation pathways can be anticipated:

-

α-Cleavage: The bond between the carbonyl carbon and the piperidine ring can cleave, leading to the loss of a CHO radical (29 Da). [8]* Ring Opening: The piperidine ring can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom. [9]* McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene. [8] Illustrative Mass Spectrometry Data for Piperidine-2-carboxylic Acid

| Ionization Mode | m/z | Interpretation |

| ESI (+) | 130.08 | [M+H]⁺ of the free acid (C₆H₁₁NO₂) |

| ESI (+) | 84.08 | Fragment ion corresponding to the piperidine ring after loss of the carboxyl group |

| EI | 129 | Molecular ion (M⁺) |

| EI | 84 | Loss of COOH (45 Da) |

Data sourced from PubChem.[2]

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Sample Preparation (EI):

-

For direct infusion, dissolve a small amount of the sample in a volatile solvent.

-

For GC-MS analysis, derivatization may be necessary to improve volatility.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a product ion spectrum.

-

-

Data Interpretation:

-

Analyze the fragmentation pattern to propose structures for the major fragment ions and correlate them with the proposed molecular structure.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [10]

Expected IR Absorptions

For piperidine-2-carbaldehyde hydrochloride, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (amine salt) | 2700-2250 (broad) | N-H stretch |

| C=O (aldehyde) | ~1725 | C=O stretch |

| C-H (aldehyde) | ~2820 and ~2720 | C-H stretch |

| C-H (alkane) | 2950-2850 | C-H stretch |

Note: The hygroscopic nature of the sample may lead to a broad O-H absorption band around 3400 cm⁻¹ if water is present.

Illustrative IR Data for Piperidine-2-carboxylic Acid

The IR spectrum of piperidine-2-carboxylic acid shows a very broad absorption from ~3400 to 2400 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the amine. A strong C=O stretch is also observed around 1600-1700 cm⁻¹. [1]

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Due to the hygroscopic nature of the sample, all materials should be thoroughly dried. [11] * Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet. [12]2. Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

-

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of a molecule's structure in the solid state, including bond lengths, bond angles, and stereochemistry. [13]Obtaining a suitable single crystal is often the most challenging step.

Causality Behind X-ray Diffraction

While spectroscopic methods provide strong evidence for a molecule's structure, X-ray crystallography offers the ultimate confirmation. [14]For chiral molecules, it can determine the absolute configuration.

Illustrative Crystal Structure Data

A crystal structure for DL-piperidine-2-carboxylic acid has been reported. It confirms the chair conformation of the piperidine ring and the relative stereochemistry of the substituents.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of piperidine-2-carbaldehyde hydrochloride suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the diffraction data to obtain the final structure.

-

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of piperidine-2-carbaldehyde hydrochloride, a key building block in pharmaceutical synthesis, requires a multi-faceted analytical approach. By integrating the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a confident structural hypothesis can be formulated. This hypothesis is then unequivocally confirmed by single-crystal X-ray diffraction. This guide, by explaining the causality behind experimental choices and providing detailed, field-proven protocols, empowers researchers to approach structure elucidation with scientific rigor and confidence. The use of piperidine-2-carboxylic acid as a practical analogue demonstrates the power of this integrated workflow in action, providing a clear roadmap for the characterization of this important class of heterocyclic compounds.

References

-

Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]

-

Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569. [Link]

-

Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample. Kintek Solution. [Link]

-

National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Library of Medicine. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures of two alanylpiperidine analogues. National Library of Medicine. [Link]

-

Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-11. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine-2-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Piperidinecarboxaldehyde. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Library of Medicine. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Shimadzu. [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

-

Stapleton, C. P. D., & Tiekink, E. R. T. (2000). DL-Piperidine-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 57(1), o75–o76. [Link]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... ResearchGate. [Link]

-

The Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). The Royal Society of Chemistry. [Link]

-

Brettle, R., & Logan, R. T. (1973). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 687-691. [Link]

-

University of Warwick. (n.d.). NMR Sample Prepara-on. University of Warwick. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. National Library of Medicine. [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. National Library of Medicine. [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. Whitman College. [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]

Sources

- 1. 2-Piperidinecarboxylic acid [webbook.nist.gov]

- 2. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjbphs.com [wjbphs.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. ajchem-a.com [ajchem-a.com]

synthesis pathways for Piperidine-2-carbaldehyde hydrochloride

An In-Depth Technical Guide to the Synthesis of Piperidine-2-carbaldehyde Hydrochloride

Introduction

Piperidine-2-carbaldehyde and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development. As a constrained amino aldehyde, this scaffold provides a valuable entry point for the synthesis of complex alkaloids, therapeutic agents, and molecular probes. Its utility stems from the stereodefined C2 substituent and the nucleophilic secondary amine, which together allow for intricate molecular architectures. However, the synthesis of this compound is non-trivial, presenting challenges in controlling the oxidation state of the C2 functional group while managing the reactivity of the piperidine nitrogen.

This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for obtaining Piperidine-2-carbaldehyde hydrochloride. Eschewing a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. The methodologies described are grounded in established, peer-reviewed literature and are designed to be self-validating through in-process controls and characterization.

Core Synthetic Strategy: A Tale of Two Precursors

The primary challenge in synthesizing Piperidine-2-carbaldehyde lies in the selective formation of a sensitive aldehyde functional group on a saturated heterocyclic ring. The aldehyde is susceptible to over-oxidation to a carboxylic acid, over-reduction to an alcohol, and racemization at the adjacent chiral center. Furthermore, the secondary amine of the piperidine ring must be managed to prevent unwanted side reactions.

Effective strategies therefore hinge on a carefully orchestrated sequence of protection, functional group interconversion, and deprotection. The two most reliable approaches diverge based on the timing of the critical functional group transformation:

-

Pathway I: The Oxidation Route. This strategy begins with a stable, readily available alcohol precursor, N-protected piperidine-2-methanol. The core transformation is the mild oxidation of the primary alcohol to the desired aldehyde. This is often the preferred route due to the availability of highly selective and mild modern oxidation reagents.

-

Pathway II: The Reduction Route. This alternative approach starts with an N-protected piperidine-2-carboxylic acid derivative. The key step is the partial reduction of the activated carboxyl group to the aldehyde. While potentially more atom-economical, this pathway requires precise control to prevent over-reduction to the primary alcohol.

This guide will dissect both pathways, providing detailed protocols and mechanistic insights for each.

Pathway I: Synthesis via Oxidation of N-Protected Piperidine-2-methanol

This pathway is arguably the most versatile and widely employed due to its reliability and the high yields achievable with modern oxidation methods. The strategy involves protecting the piperidine nitrogen, performing a mild oxidation of the C2-hydroxymethyl group, and concluding with deprotection and salt formation.

Logical Workflow: Pathway I

Caption: Workflow for the oxidation-based synthesis of Piperidine-2-carbaldehyde HCl.

Step 1: Preparation of N-Boc-piperidine-2-methanol

The crucial intermediate, N-protected piperidine-2-methanol, can be accessed from two common starting materials. The choice depends on cost, availability, and scale.

-

Method A: From (S)-Pipecolic Acid This route begins with the naturally occurring amino acid. The carboxylic acid is first reduced to the primary alcohol, a transformation that requires a potent reducing agent and prior protection of the amine.

Causality: The piperidine nitrogen must be protected to prevent it from reacting with the hydride reagent. The tert-butyloxycarbonyl (Boc) group is ideal; it is stable to strong reducing agents like lithium aluminum hydride (LiAlH₄) and can be easily removed under acidic conditions that are compatible with the final salt formation step. LiAlH₄ is used for its potency in reducing carboxylic acids directly to alcohols.[1]

-

Method B: From 2-Pyridinemethanol This method involves the saturation of the aromatic pyridine ring via catalytic hydrogenation.

Causality: The hydrogenation of a pyridine ring is an effective method for creating the piperidine core.[2][3] Catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective, especially under acidic conditions (e.g., in acetic acid or with HCl), which protonate the pyridine nitrogen and activate the ring toward reduction.[4] Following hydrogenation, the resulting piperidine-2-methanol is protected with a Boc group to prepare it for the subsequent oxidation step.

Step 2: Selective Oxidation to N-Boc-piperidine-2-carbaldehyde

This is the cornerstone of the pathway. The goal is to oxidize the primary alcohol to an aldehyde without any over-oxidation to the carboxylic acid. Two "gold standard" methods are presented.

-

Method A: Swern Oxidation The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures.

Expertise & Trustworthiness: This reaction is renowned for its mildness and high yields. The key to success is rigorous temperature control (typically below -60 °C) during the formation of the reactive sulfur ylide intermediate to prevent side reactions.[5] The reaction proceeds via an intermediate alkoxysulfonium salt, which undergoes an intramolecular E2-like elimination facilitated by a hindered base (e.g., triethylamine) to yield the aldehyde, DMSO, and triethylammonium salt.[6][7] This mechanism inherently avoids over-oxidation.

-

Method B: Dess-Martin Periodinane (DMP) Oxidation This method employs a hypervalent iodine compound, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), as the oxidant.[8][9]

Expertise & Trustworthiness: DMP oxidation offers significant operational simplicity, as it can be run at room temperature and does not require cryogenic conditions.[10] The reaction is highly selective for primary and secondary alcohols and is tolerant of many other functional groups.[11] The mechanism involves a ligand exchange on the iodine center, followed by an intramolecular elimination that releases the aldehyde.[9] The primary drawback is the shock-sensitive nature of the DMP reagent, although stabilized commercial formulations are available.

Detailed Protocol: Swern Oxidation of N-Boc-(S)-piperidine-2-methanol

-

System Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and two addition funnels is charged with anhydrous dichloromethane (DCM, ~10 volumes relative to the alcohol). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Oxalyl chloride (1.5 equivalents) is dissolved in anhydrous DCM (~2 volumes) and added dropwise to the cooled reaction flask, maintaining the internal temperature below -65 °C.

-

DMSO Addition: Anhydrous dimethyl sulfoxide (DMSO, 3.0 equivalents) dissolved in anhydrous DCM (~2 volumes) is added dropwise via an addition funnel. A vigorous gas evolution (CO₂ and CO) is observed. The mixture is stirred for 15 minutes at -78 °C.

-

Substrate Addition: A solution of N-Boc-(S)-piperidine-2-methanol (1.0 equivalent) in anhydrous DCM (~3 volumes) is added dropwise, ensuring the temperature remains below -65 °C. The reaction is stirred for 45-60 minutes.

-

Base Quench: Anhydrous triethylamine (TEA, 5.0 equivalents) is added dropwise. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm slowly to room temperature.

-

Work-up: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude N-Boc-(S)-piperidine-2-carbaldehyde, which is often used in the next step without further purification or can be purified by silica gel chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

This final step accomplishes two goals simultaneously: removal of the Boc protecting group and formation of the stable hydrochloride salt.

Causality: The Boc group is labile to strong acids. A solution of hydrogen chloride in an anhydrous organic solvent (e.g., 4 M HCl in 1,4-dioxane or diethyl ether) is used.[12] The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and tert-butanol. The free piperidine nitrogen is immediately protonated by the excess HCl in the medium to precipitate as the hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.

Pathway II: Synthesis via Partial Reduction of a Carboxylic Acid Derivative

This pathway offers a more convergent route from pipecolic acid but demands precise control over the reduction step. The strategy involves activating the carboxylic acid to a state that can be reduced to an aldehyde but is resistant to further reduction to an alcohol.

Logical Workflow: Pathway II

Caption: Workflow for the reduction-based synthesis of Piperidine-2-carbaldehyde HCl.

Step 1: N-Protection and Carboxyl Group Activation

First, the nitrogen of pipecolic acid is protected, typically with a Boc group as in Pathway I. The key divergence is the subsequent activation of the carboxylic acid.

-

Method A: Conversion to Acid Chloride The N-protected acid is treated with a chlorinating agent such as oxalyl chloride or thionyl chloride. This converts the hydroxyl of the carboxyl group into an excellent leaving group (chloride), creating a highly electrophilic carbonyl carbon.

-

Method B: Conversion to Weinreb Amide The N-protected acid is coupled with N,O-dimethylhydroxylamine using a standard peptide coupling reagent (e.g., EDC, HOBt). The resulting N-methoxy-N-methylamide is known as a Weinreb amide.

Causality: The Weinreb amide is a particularly useful intermediate for aldehyde synthesis. Upon attack by a hydride reagent, it forms a stable five-membered chelated intermediate. This intermediate is stable at low temperatures and does not collapse to release the aldehyde until acidic workup. This prevents the common problem of over-reduction, as the aldehyde is never present in the reaction mixture along with the strong reducing agent.[13]

Step 2: Controlled Reduction to the Aldehyde

The choice of reducing agent is dictated by the activated intermediate.

-

For Acid Chlorides: A sterically hindered and less reactive hydride source is required to prevent over-reduction. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is the reagent of choice.[14] Its bulkiness and reduced hydridic character allow it to react with the highly activated acid chloride but react only sluggishly with the resulting aldehyde, permitting the aldehyde to be isolated.[14]

-

For Weinreb Amides: Stronger, less-hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) or LiAlH₄ can be used. As explained above, the stability of the tetrahedral intermediate formed from the Weinreb amide is the key to preventing the second hydride addition.

Step 3: Deprotection and Salt Formation

This step is identical to that in Pathway I, involving treatment with anhydrous HCl in an organic solvent to remove the Boc group and precipitate the final product as its hydrochloride salt.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Oxidation Route | Pathway II: Reduction Route |

| Starting Material | Pipecolic Acid or 2-Pyridinemethanol | Pipecolic Acid |

| Key Transformation | Mild oxidation of a primary alcohol | Controlled reduction of a carboxylic acid derivative |

| Typical Overall Yield | High (60-80%) | Moderate to High (50-70%) |

| Number of Steps | 3-4 steps | 3 steps |

| Advantages | - Highly reliable and reproducible.- Avoids over-reduction issues.- Mild conditions for key step (Swern/DMP).[15][8]- Well-established protocols. | - More convergent.- Potentially higher atom economy. |

| Disadvantages | - May require an extra reduction or hydrogenation step at the beginning.- Swern requires cryogenic temperatures.[5]- DMP can be explosive.[10] | - Reduction step requires precise control.- Risk of over-reduction to the alcohol.- Activated intermediates can be moisture-sensitive. |

| Scalability | Generally good; Swern can be challenging on a very large scale. | Good, especially the Weinreb amide route. |

Conclusion

The synthesis of Piperidine-2-carbaldehyde hydrochloride is a well-trodden path in synthetic organic chemistry, with established routes that offer reliability and efficiency. For most laboratory and pilot-scale applications, Pathway I (The Oxidation Route) is recommended. Its reliance on the mild and selective oxidation of a stable alcohol precursor provides a high degree of control and reproducibility, minimizing the formation of difficult-to-separate byproducts. The operational simplicity of the Dess-Martin oxidation makes it particularly attractive, while the Swern oxidation remains a robust alternative for those equipped to handle cryogenic reactions.

Pathway II (The Reduction Route) , particularly via the Weinreb amide intermediate, stands as a strong and elegant alternative. Its convergent nature is appealing, and it can be the more efficient choice if precise control of the reduction conditions can be confidently maintained.

Ultimately, the selection of a synthetic pathway will depend on the specific context of the research, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory. Both pathways presented in this guide represent the state-of-the-art in the synthesis of this valuable chiral building block, providing the modern chemist with a reliable roadmap to success.

References

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 965. [Link]

-

Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advances in Computer Science Research, 59, 602-605. [Link]

-

Defense Technical Information Center. (1984). Piperidine Synthesis. DTIC. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1837.

- Google Patents. (1998). CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof.

- Google Patents. (2022). CN111995565B - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

Organic Syntheses. (n.d.). N-Formylpiperidine. Coll. Vol. 3, p.418 (1955); Vol. 26, p.41 (1946). [Link]

-

ResearchGate. (n.d.). Synthesis of Piperidines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2015). Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

-

Grote, J., et al. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 26(11), 3169. [Link]

-

ResearchGate. (n.d.). Reduction of Carboxylic Acids and their Derivatives to Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Trine University. (n.d.). Development of a Multistep Organic Synthesis Route for Undergraduate Chemistry II Laboratory. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Scientific Reports. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

-

ResearchGate. (2024). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry. Retrieved from [Link]

- Google Patents. (2002).

-

Curriculum Press. (2020). Organic Synthesis Routes. Retrieved from [Link]

-

Organic Reactions. (2014). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.

- Google Patents. (1964). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

University of Louisville. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Oxidations of Primary Alcohols to Aldehydes. [Link]

-

ScienceDirect. (2014). The Swern Oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. [Link]

- Google Patents. (1988). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

PubMed. (2001). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

The Stereochemical Keystone: A Senior Application Scientist's Guide to Piperidine-2-carbaldehyde Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement. When functionalized at the 2-position with a reactive carbaldehyde group, as in piperidine-2-carbaldehyde, the molecule becomes a versatile chiral building block. The introduction of this single stereocenter at the C2 position dramatically increases the molecule's complexity and its potential for specific biological interactions.[3] This guide provides an in-depth exploration of the stereochemistry of piperidine-2-carbaldehyde hydrochloride, from the foundational principles of its chirality to the practical, field-proven methodologies for its asymmetric synthesis and rigorous stereochemical characterization. We will dissect the causality behind experimental choices, offering not just protocols, but a self-validating framework for ensuring stereochemical integrity in drug discovery and development.

The Strategic Imperative of Chirality in 2-Substituted Piperidines

In drug design, stereochemistry is not a trivial detail; it is a critical determinant of a compound's pharmacological profile. Enantiomers of a chiral drug can exhibit vastly different potency, selectivity, metabolism, and toxicity.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be inactive or, in the worst case, contribute to adverse effects.[4]

Piperidine-2-carbaldehyde hydrochloride is a quintessential example of a chiral synthon where precise control over its stereochemistry is paramount. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures. The adjacent stereocenter dictates the spatial orientation of these subsequent modifications, directly influencing how the final molecule docks into a target protein's binding site. Therefore, securing an enantiomerically pure source of this building block is a foundational step in any rational drug design campaign.[5]

The molecule exists as a pair of enantiomers: (R)-piperidine-2-carbaldehyde and (S)-piperidine-2-carbaldehyde. Furthermore, the piperidine ring itself is not planar but adopts a flexible chair conformation. The C2-substituent can occupy either an equatorial or an axial position. In the hydrochloride salt form, the ring nitrogen is protonated, which influences the conformational equilibrium. Generally, the bulkier carbaldehyde group preferentially occupies the more stable equatorial position to minimize steric strain.

Figure 1: Enantiomers and Chair Conformations of Piperidine-2-carbaldehyde.

Accessing Enantiopurity: Asymmetric Synthesis & Resolution

The generation of a single enantiomer of piperidine-2-carbaldehyde is a critical challenge that can be addressed through several robust strategies. The choice of method often depends on factors like scale, cost, and available starting materials.

Key Synthetic Approaches

-

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules. For instance, the amino acid L-lysine can serve as a starting material, with its inherent chirality guiding the formation of the desired piperidine enantiomer.[6] This is an efficient strategy as the stereocenter is established from the outset.

-

Asymmetric Catalysis: Enantioselective catalysis, often using transition metals with chiral ligands, can convert achiral starting materials into a single enantiomer of the product with high efficiency.[5] For example, the asymmetric hydrogenation of a corresponding pyridine precursor can yield an enantioenriched piperidine.

-

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for the separation of the slower-reacting enantiomer. This can be highly effective but is inherently limited to a maximum theoretical yield of 50% for the unreacted enantiomer.

Figure 2: Conceptual Workflow for Kinetic Resolution.

The Analytical Gauntlet: A Self-Validating Protocol for Stereochemical Determination

Synthesizing a chiral molecule is only half the battle; proving its absolute configuration and enantiomeric purity is paramount. A multi-pronged analytical approach provides a self-validating system where different techniques corroborate the stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection (Causality): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are highly versatile and often provide excellent resolution for amine-containing compounds. Their chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7]

-

Analyte Preparation: Prepare a stock solution of racemic piperidine-2-carbaldehyde hydrochloride (~1 mg/mL) in the mobile phase. Prepare a separate solution of the synthesized, purportedly enantiopure sample.

-

Mobile Phase Screening (Normal Phase):

-

Initial Conditions: Begin with a mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v). The apolar hexane and polar alcohol create a competitive environment for interaction with the CSP.

-

Additive Rationale: Add a small amount of a basic modifier like diethylamine (DEA) (0.1%). For the hydrochloride salt, the amine is protonated. The DEA neutralizes acidic sites on the silica support and can improve peak shape by preventing tailing.

-

-

Optimization:

-

Adjust the ratio of Hexane/IPA. Increasing the IPA content will generally decrease retention times.

-

The goal is to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks from the racemic standard.

-

-

Analysis & Quantification: Inject the racemic standard to identify the retention times of both enantiomers. Subsequently, inject the synthesized sample. Enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Table 1: Example Chiral HPLC Data

| Analyte | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Peak Area (%) - Peak 1 | Peak Area (%) - Peak 2 | Enantiomeric Excess (ee%) |

| Racemic Standard | 7.34 | 8.91 | 50.1 | 49.9 | ~0% |

| Synthesized Sample | 7.35 | - | 99.6 | 0.4 | 99.2% |

NMR Spectroscopy: Probing the Chiral Environment

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the compound's overall structure.[8][9] To resolve enantiomers, one must create a diastereomeric environment.

Protocol: Enantiomeric Purity by ¹H NMR using a Chiral Solvating Agent (CSA)

-

Rationale: A Chiral Solvating Agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol ((R)-TFAE), forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of key proton signals in the ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh ~5 mg of the analyte (piperidine-2-carbaldehyde hydrochloride) into an NMR tube.

-

Dissolve in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add an excess (5-10 equivalents) of the CSA to the tube.

-

-

Data Acquisition & Analysis:

-

Acquire a second ¹H NMR spectrum after adding the CSA.

-

Compare the two spectra. Look for a key, well-resolved proton signal (e.g., the aldehyde proton or the C2 proton) that was a singlet or simple multiplet in the original spectrum. In the presence of the CSA, this signal should split into two distinct signals for the racemic mixture, corresponding to the two diastereomeric complexes.

-

The relative integration of these two new signals provides the enantiomeric ratio. For an enantiopure sample, only one of these signals should be observed.

-

X-ray Crystallography: The Unambiguous Proof

X-ray crystallography is the only technique that can provide direct, unambiguous proof of the absolute stereochemistry of a molecule.

Workflow: Absolute Configuration Determination

-

Crystallization (The Critical Hurdle): This method is contingent on growing a high-quality single crystal. This often requires extensive screening of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For the hydrochloride salt, polar solvents like methanol, ethanol, or water/isopropanol mixtures are good starting points.[10][11]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice are determined.

-

Absolute Configuration Assignment (The Self-Validating Check): For a chiral molecule, the refinement process includes the calculation of the Flack parameter. A value close to 0 indicates that the assigned absolute configuration ((R) or (S)) is correct. A value close to 1 suggests the opposite configuration is correct. This internal validation is a hallmark of the technique.[12]

Figure 3: Integrated Workflow for Stereochemical Verification.

Conclusion

The stereochemistry of piperidine-2-carbaldehyde hydrochloride is not merely an academic curiosity but a cornerstone of its utility in the synthesis of stereochemically defined pharmaceuticals.[13] A meticulous and orthogonal approach to its characterization is non-negotiable for any research or development program. By integrating robust analytical techniques like chiral HPLC for purity assessment, NMR with chiral auxiliaries for confirmation, and X-ray crystallography for absolute assignment, scientists can build a self-validating dossier of evidence. This rigorous framework ensures that the chiral integrity of this pivotal building block is maintained, providing a solid foundation for the discovery and development of the next generation of targeted, effective, and safe medicines.[4]

References

-

Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. Available at: [Link]

-

Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed. Available at: [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

-

Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate. Available at: [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Enantiopure 2-piperidylacetaldehyde as a useful building block in the diversity-oriented synthesis of polycyclic piperidine derivatives. ResearchGate. Available at: [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-